methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzotriazinone core, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanoyl Group: The butanoyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Formation of the Methyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate involves its interaction with specific molecular targets. The benzotriazinone core can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetate: A structurally similar compound with a shorter side chain.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazinone derivative with different functional groups.
Uniqueness
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate is unique due to its specific combination of functional groups and the length of its side chain, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate is a compound that belongs to the class of benzotriazinones, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₃H₁₅N₃O₃
- Molecular Weight: 247.28 g/mol
- CAS Number: 1217707-22-6
Anticancer Activity
Research has indicated that benzotriazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzotriazinones can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzotriazinone Derivatives
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Benzotriazinone A | HepG2 | 15.0 | Apoptosis induction |
Benzotriazinone B | MCF7 | 20.5 | Cell cycle arrest |
This compound | A549 | TBD | TBD |
Antimicrobial Activity
Benzotriazinones also display antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of these compounds against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, benzotriazinones have shown promise as anti-inflammatory agents. Research has suggested that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
Case Study 1: Synthesis and Evaluation
A study published in the Journal of Peptide Research investigated the synthesis of various benzotriazinone derivatives and their biological activities. The researchers synthesized methyl esters and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications to the benzotriazinone structure significantly influenced biological activity.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound revealed strong binding affinities with target proteins involved in cancer progression. These findings suggest potential pathways through which this compound may exert its anticancer effects.
Properties
Molecular Formula |
C14H16N4O4 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
methyl 2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]acetate |
InChI |
InChI=1S/C14H16N4O4/c1-22-13(20)9-15-12(19)7-4-8-18-14(21)10-5-2-3-6-11(10)16-17-18/h2-3,5-6H,4,7-9H2,1H3,(H,15,19) |
InChI Key |
HAJMXNUBTYUYHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.